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6''-O-Malonyldaidzin -

6''-O-Malonyldaidzin

Catalog Number: EVT-8341726
CAS Number:
Molecular Formula: C24H22O12
Molecular Weight: 502.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
6''-O-Malonyldaidzin is a natural product found in Glycine max with data available.
Overview

6''-O-Malonyldaidzin is a malonylated isoflavone predominantly found in soybean seeds. Isoflavones are a class of naturally occurring organic compounds related to flavonoids, known for their diverse biological activities. Specifically, 6''-O-Malonyldaidzin is formed by the malonylation of daidzin, an isoflavone glucoside, which enhances its solubility and stability. This compound is of significant interest due to its potential health benefits, including antioxidant and anti-inflammatory properties, as well as its role in plant physiology and nutrition .

Source

The primary source of 6''-O-Malonyldaidzin is soybean (Glycine max), where it exists alongside other isoflavones such as daidzin and genistin. It has been identified through various extraction methods, including high-performance liquid chromatography with mass spectrometry (HPLC-MS), which confirms its presence in soybean leaves and seeds .

Classification

6''-O-Malonyldaidzin belongs to the class of isoflavones, which are polyphenolic compounds. It specifically falls under the category of malonylated isoflavones, characterized by the addition of a malonyl group to the hydroxyl group at the 6-position of daidzin. This modification alters its chemical and biological properties compared to its parent compound .

Synthesis Analysis

Methods

The synthesis of 6''-O-Malonyldaidzin primarily involves enzymatic malonylation of daidzin. This reaction is catalyzed by malonyl-CoA:isoflavone 7-O-glucoside 6''-O-malonyltransferase, an enzyme that transfers the malonyl group from malonyl-CoA to the 6''-hydroxyl group of daidzin.

Technical Details

In industrial applications, genetically modified soybean plants can be used to overexpress the relevant malonyltransferase genes, enhancing the natural biosynthetic pathway for increased yield of 6''-O-Malonyldaidzin. This biotechnological approach not only improves production efficiency but also maintains the integrity of the compound's natural properties .

Molecular Structure Analysis

Structure

The molecular formula for 6''-O-Malonyldaidzin is C_21H_21O_10. Its structure features a core isoflavone backbone with a malonyl group attached at the 6'' position. The presence of this malonyl group significantly influences its solubility and stability compared to non-malonylated forms.

Data

The compound's molecular weight is approximately 421.39 g/mol. Structural analysis can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its identity and purity .

Chemical Reactions Analysis

Reactions

6''-O-Malonyldaidzin undergoes various chemical reactions including hydrolysis, oxidation, and glycosylation:

  • Hydrolysis: This reaction can be catalyzed under acidic or basic conditions leading to the cleavage of the malonyl group.
  • Oxidation: Under oxidative conditions, modifications to the isoflavone structure may occur, potentially altering biological activity.
  • Glycosylation: Enzymatic glycosylation can enhance solubility and stability by adding sugar moieties.

Technical Details

Common reagents for these reactions include acids or bases for hydrolysis, oxidizing agents for oxidation reactions, and specific glycosyltransferases for glycosylation processes. The primary products formed from these reactions include daidzin, daidzein, and various glycosylated derivatives .

Mechanism of Action

The mechanism of action for 6''-O-Malonyldaidzin involves its interaction with biological systems primarily through antioxidant activity. It scavenges free radicals and modulates oxidative stress pathways in cells. Additionally, it may influence estrogenic activity due to its structural similarity to estrogenic compounds.

Process and Data

Research indicates that 6''-O-Malonyldaidzin exhibits significant antioxidant properties in vitro, contributing to its potential health benefits. Studies have shown that it can inhibit lipid peroxidation and protect against cellular damage caused by oxidative stress .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellowish powder.
  • Solubility: Highly soluble in polar solvents such as ethanol and water due to its hydroxyl groups.

Chemical Properties

Relevant analyses include HPLC assays confirming purity levels exceeding 90% .

Applications

6''-O-Malonyldaidzin has several scientific uses:

  1. Nutraceuticals: Used in dietary supplements due to its potential health benefits.
  2. Pharmaceuticals: Investigated for therapeutic applications related to oxidative stress-related diseases.
  3. Food Industry: Explored as a natural antioxidant in food preservation.
Biosynthesis and Metabolic Pathways of 6''-O-Malonyldaidzin in Leguminous Systems

Enzymatic Mechanisms Underlying Malonylation in Isoflavone Glycosides

The biosynthesis of 6''-O-malonyldaidzin (6''-O-malonyldaidzin) is catalyzed by specialized acyltransferases belonging to the benzylalcohol O-acetyltransferase, anthocyanin O-hydroxycinnamoyltransferase, anthranilate N-hydroxycinnamoyl/benzoyltransferase, deacetylvindoline 4-O-acetyltransferase (BAHD) family. These malonyltransferases transfer the malonyl moiety from malonyl-coenzyme A to the 6''-hydroxy position of the glucose unit in daidzin (daidzein 7-O-β-glucoside) [2] [8]. Key enzymes identified in soybean (Glycine max) include:

  • GmIMaT1 and GmIMaT3: These isoforms exhibit distinct catalytic efficiencies toward isoflavone glucosides. GmIMaT1 shows preferential activity for glycitin (Km = 13.11 μM) over genistin (Km = 23.04 μM) and daidzin (Km = 36.28 μM), while GmIMaT3 displays similar kinetics for daidzin (Km = 30.12 μM) and genistin (Km = 26.67 μM) [2].
  • Reaction Specificity: The enzymes strictly utilize malonyl-coenzyme A as the acyl donor and exhibit no activity with other acyl donors (e.g., acetyl-CoA or coumaroyl-CoA). The malonylation reaction occurs in the cytosol and endoplasmic reticulum, with GmIMaT1 primarily localized to the endoplasmic reticulum and GmIMaT3 to the cytosol [2].

Table 1: Kinetic Parameters of Soybean Malonyltransferases

EnzymeSubstrateKm (μM)Catalytic Efficiency (kcat/Km)
GmIMaT1Glycitin13.114.58 × 10⁴ M⁻¹s⁻¹
GmIMaT1Genistin23.042.89 × 10⁴ M⁻¹s⁻¹
GmIMaT1Daidzin36.281.21 × 10⁴ M⁻¹s⁻¹
GmIMaT3Glycitin12.944.01 × 10⁴ M⁻¹s⁻¹
GmIMaT3Genistin26.673.17 × 10⁴ M⁻¹s⁻¹
GmIMaT3Daidzin30.123.56 × 10⁴ M⁻¹s⁻¹

Source: Data derived from recombinant enzyme assays [2]

Functional validation via transgenic soybean hairy roots confirms that overexpression of GmIMaT1 increases malonyldaidzin and malonylgenistin by 2.1–3.5 fold, while knockdown reduces these compounds by 60–75% [2]. The malonylation stabilizes isoflavones, enhances solubility, and facilitates vacuolar sequestration via multidrug and toxin extrusion transporters [2].

Role of Acetyl-CoA Carboxylase (ACCase) in Malonyl-CoA Precursor Synthesis

Malonyl-coenzyme A, the essential substrate for 6''-O-malonyldaidzin formation, is synthesized exclusively by Acetyl-CoA carboxylase (ACCase). Legumes possess two distinct ACCase systems:

  • Heteromeric ACCase (Plastidial): A multi-subunit complex comprising biotin carboxylase (encoded by accC), biotin carboxyl carrier protein (accB), and α- and β-carboxyltransferases (accA and accD). This system generates malonyl-CoA for de novo fatty acid synthesis [3] [6].
  • Homomeric ACCase (Cytosolic): A single large polypeptide catalyzing malonyl-CoA production for secondary metabolites, including flavonoids and isoflavones. The cytosolic malonyl-CoA pool is compartmentalized and cannot be supplemented by plastidial sources [3] [6].

In soybean, 20 ACCase genes (GmACC1–GmACC20) have been identified, with cytosolic isoforms (e.g., Glyma.06G105900) showing co-expression with isoflavone biosynthetic genes. RNAi suppression of cytosolic ACCase in Medicago truncatula reduces flavonoid accumulation by 40–90% under stress conditions, confirming its role in secondary metabolism [6].

Table 2: Subunits of Heteromeric ACCase in Legumes

SubunitGeneCellular LocalizationFunction
Biotin carboxylaseaccCPlastidCatalyzes ATP-dependent carboxylation
Biotin carboxyl carrier proteinaccBPlastidBinds biotin for carboxyl transfer
α-CarboxyltransferaseaccAPlastidCarboxyl transfer subunit
β-CarboxyltransferaseaccDPlastid genomeCarboxyl transfer subunit

Source: Genomic and subcellular localization studies [3] [6]

Regulatory Networks Involving Chalcone Synthase (Chalcone Synthase) and Isoflavone Synthase (Isoflavone Synthase)

The flux toward daidzein (aglycone precursor of 6''-O-malonyldaidzin) is controlled by two pivotal enzymes:

  • Chalcone Synthase (Chalcone Synthase): Catalyzes the condensation of 4-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone, the foundational flavonoid skeleton. Soybean possesses 21 Chalcone Synthase genes, with Chalcone Synthase7 and Chalcone Synthase8 showing strong correlation (r = 0.82–0.91) with seed isoflavone content [1] [6].
  • Isoflavone Synthase (Isoflavone Synthase): A cytochrome P450 monooxygenase (CYP93C) that converts liquiritigenin (flavanone) to daidzein. Isoflavone Synthase1 and Isoflavone Synthase2 in soybean exhibit substrate specificity for liquiritigenin and naringenin, respectively [1].

Transcription factors coordinate this pathway:

  • GmMYB29A2: Activates Isoflavone Synthase2 and Chalcone Synthase8 promoters by binding to cis-elements (5´-CNGTTR-3´), confirmed via chromatin immunoprecipitation assays [4].
  • GmNAC42-1: Induces Isoflavone Synthase1 and cytochrome P450 reductases during stress, increasing daidzein production 10-fold [4].

Table 3: Regulatory Factors Influencing Isoflavone Biosynthesis

RegulatorTarget GenesEffect on DaidzeinBiological Context
GmMYB29A2Isoflavone Synthase2, Chalcone Synthase83.5-fold increasePhytophthora resistance
GmNAC42-1Isoflavone Synthase110-fold increaseAcidity stress
WRKY22Chalcone Synthase, UGTModulates malonylationNodulation response

Source: Transcriptional studies in soybean [4] [6]

Metabolic channeling occurs through gene clustering. A glycosyltransferase cluster on chromosome 9 (Glyma.09G235100–Glyma.09G235500) co-localizes with a malonyltransferase (GmIMaT1), suggesting coordinated regulation of glycosylation and malonylation [4].

Tissue-Specific Expression Patterns of Biosynthetic Genes in Glycine max

The biosynthesis of 6''-O-malonyldaidzin exhibits spatial and developmental regulation:

  • Seed Development: GmIMaT1 and GmIMaT3 transcripts peak at 30–40 days after flowering (mid-pod fill stage), coinciding with maximal malonyldaidzin accumulation (2.1–3.8 mg/g dry weight). Cytosolic ACCase (Glyma.06G105900) shows parallel expression [6].
  • Root Tissues: GmIMaT3 expression dominates in roots (8-fold higher than leaves), aligning with its role in rhizobial symbiosis. Nodule formation upregulates Isoflavone Synthase1 and GmIMaT3 by 12-fold under methyl jasmonate elicitation [2] [6].
  • Stress Responses: Pathogen infection induces GmIMaT1 in leaves (4.5-fold) and GmIMaT3 in roots (7.2-fold), redirecting malonyl-CoA toward defense-associated isoflavones [2].

Weighted Gene Co-expression Network Analysis of soybean transcriptomes identifies three ACCase hubs (Glyma.06G105900, Glyma.13G363500, Glyma.13G057400) strongly correlated (r > 0.85) with seed isoflavone content, confirming their roles in precursor supply [6]. Germination studies show a 70% decline in malonyldaidzin within 96 hours, concurrent with increased β-glucosidase and malonylesterase activities [10].

Figure 1: Spatial Expression of 6''-O-Malonyldaidzin Biosynthetic Genes

High Expression:  Seeds (Mid-development):  - GmIMaT1, GmIMaT3  - Cytosolic ACCase (Glyma.06G105900)  - Chalcone Synthase7, Isoflavone Synthase2  Roots/Nodules:  - GmIMaT3, Isoflavone Synthase1  - Chalcone Synthase8  Leaves (Stress-Induced):  - GmIMaT1, WRKY22  

Source: Transcriptome profiling across soybean tissues [2] [6]

Properties

Product Name

6''-O-Malonyldaidzin

IUPAC Name

3-oxo-3-[[3,4,5-trihydroxy-6-[3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]propanoic acid

Molecular Formula

C24H22O12

Molecular Weight

502.4 g/mol

InChI

InChI=1S/C24H22O12/c25-12-3-1-11(2-4-12)15-9-33-16-7-13(5-6-14(16)20(15)29)35-24-23(32)22(31)21(30)17(36-24)10-34-19(28)8-18(26)27/h1-7,9,17,21-25,30-32H,8,10H2,(H,26,27)

InChI Key

MTXMHWSVSZKYBT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O

Solubility

2074 mg/L @ 25 °C (est)

Canonical SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O

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